Bis(2-ethylhexyl) Suberate

Description

Contextualization within Dicarboxylate Ester Chemistry

Dicarboxylate esters are a class of organic compounds formed from the reaction of a dicarboxylic acid with an alcohol. ebsco.com This esterification process results in a molecule with two ester functional groups. ebsco.com The properties of a dicarboxylate ester are largely determined by the length and structure of both the dicarboxylic acid and the alcohol components.

Bis(2-ethylhexyl) suberate (B1241622) is an ester of suberic acid, an eight-carbon linear dicarboxylic acid, and 2-ethylhexanol, a branched eight-carbon alcohol. tcichemicals.comsigmaaldrich.com This specific combination places it within the sub-category of branched dicarboxylate esters. The presence of the branched 2-ethylhexyl groups is a key structural feature that significantly influences its physical and chemical properties. researchgate.net For instance, research has shown that branched esters, like Bis(2-ethylhexyl) suberate, exhibit significantly lower pour points compared to their linear counterparts, indicating better performance at low temperatures. researchgate.netukm.my This is attributed to the branching, which disrupts the regular packing of the molecules, thereby inhibiting crystallization. researchgate.net

The study of dicarboxylate esters is a mature field, with compounds like Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) being extensively researched and used. wikipedia.orgnih.govikm.org.my However, concerns over the potential health effects of some phthalates have spurred research into alternative compounds, including suberates. mdpi.com In this context, this compound is investigated as a potential replacement or performance additive in various applications, leveraging the desirable properties imparted by its dicarboxylate ester structure.

Historical Trajectories of Research on Branched Esters and Suberate Derivatives

The investigation of branched esters has a long history, particularly within the field of polymer science and materials engineering. upertis.ac.id Early research recognized that the introduction of branching into polymer chains could significantly alter their physical properties, such as viscosity and crystallinity. researchgate.net This fundamental understanding laid the groundwork for the development of a wide range of synthetic materials with tailored characteristics.

In the context of esters, research into branched structures gained momentum with the need for high-performance lubricants and plasticizers. Scientists discovered that branched esters often exhibited superior properties, such as improved low-temperature fluidity and thermal stability, compared to their linear isomers. researchgate.net This led to the synthesis and characterization of numerous branched esters, including those derived from various dicarboxylic acids.

The study of suberate derivatives, while perhaps not as extensive as that of phthalates or adipates, has been a consistent area of academic inquiry. nj.gov Suberic acid, being a readily available dicarboxylic acid, has been a building block in the synthesis of various polyesters and other polymers. Research on suberate esters, including this compound, has often been driven by the desire to understand the structure-property relationships within the broader class of dicarboxylate esters. researchgate.netukm.my These studies have systematically varied the alcohol and acid components to elucidate the impact of chain length and branching on properties like viscosity index, oxidative stability, and pour point. researchgate.netukm.my

Current Research Landscape and Emerging Scientific Questions

The current research landscape for this compound is characterized by a focus on its potential applications as a high-performance fluid and a benign alternative to traditional plasticizers. researchgate.netmdpi.com Recent studies have explored its synthesis through environmentally friendly methods, such as non-catalytic reactions under high pressure, which offer economic and environmental advantages. rsc.org

A significant area of contemporary research involves the detailed characterization of its physical and tribological properties. researchgate.netukm.my For example, studies have investigated its viscosity index, oxidative stability, and coefficient of friction, often in comparison to other dicarboxylate esters. researchgate.netukm.my Research has demonstrated that this compound exhibits excellent low-temperature properties, with a pour point below -60°C, and a high viscosity index, making it a candidate for use in lubricants operating under a wide range of temperatures. researchgate.netukm.my

Emerging scientific questions are centered on several key areas:

Biodegradability and Environmental Fate: As with many synthetic compounds, there is a growing interest in understanding the environmental impact of this compound. Future research will likely focus on its biodegradability and potential for bioaccumulation.

Performance in Complex Formulations: While its properties as a neat fluid are being established, further research is needed to understand its behavior and interactions when blended with other base oils and additives in complex lubricant or plasticizer formulations.

Advanced Synthesis Routes: The development of even more sustainable and efficient synthesis methods, potentially utilizing biocatalysis or renewable feedstocks, is an active area of investigation. researchgate.net

Structure-Property-Performance Relationships: While the influence of its branched structure is known, more detailed computational and experimental studies are needed to create predictive models that can guide the design of new esters with specific performance characteristics.

The ongoing exploration of over-the-counter (OTC) derivatives markets provides a parallel for understanding the evolving landscape of chemical research, where market trends and regulatory shifts can drive innovation and the search for new, improved products. isda.orgjetir.orgisda.org Just as the derivatives market is seeing a rise in notional outstanding amounts, the "intellectual capital" invested in understanding compounds like this compound is also growing. isda.org

Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

| This compound | bis(2-ethylhexyl) octanedioate | Dioctyl suberate, Suberic Acid Bis(2-ethylhexyl) Ester tcichemicals.comsigmaaldrich.com |

| Suberic acid | Octanedioic acid | |

| 2-Ethylhexanol | 2-ethylhexan-1-ol | |

| Bis(2-ethylhexyl) phthalate | bis(2-ethylhexyl) benzene-1,2-dicarboxylate | DEHP, Dioctyl phthalate wikipedia.org |

| Bis(2-ethylhexyl) adipate (B1204190) | bis(2-ethylhexyl) hexanedioate | DEHA nj.gov |

| Bis(2-ethylhexyl) sebacate (B1225510) | bis(2-ethylhexyl) decanedioate | DEHS, Dioctyl sebacate nih.gov |

| Bis(2-ethylhexyl) terephthalate (B1205515) | bis(2-ethylhexyl) benzene-1,4-dicarboxylate | DEHTP, DOTP nih.gov |

| di-2-ethyhexyl dodecanedioate (B1236620) | bis(2-ethylhexyl) dodecanedioate | D2EHD ukm.my |

| di-2-ethyhexyl azelate | bis(2-ethylhexyl) nonanedioate | D2EHAz ukm.my |

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C24H46O4 | chemeo.com | |

| Molecular Weight | 398.63 | g/mol | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com | |

| Flash Point | 180 | °C | tcichemicals.comsigmaaldrich.com |

| Purity | >98.0 | % (GC) | tcichemicals.com |

| Specific Gravity (20/20) | 0.92 | tcichemicals.com | |

| Refractive Index | 1.45 | tcichemicals.com | |

| Pour Point | < -60 | °C | researchgate.netukm.my |

Calculated Properties of di-(2-Ethylhexyl)suberate

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -321.52 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -1038.85 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 56.44 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 86.55 | kJ/mol | chemeo.com |

| Log10 of Water solubility in mol/l (log10WS) | -7.11 | chemeo.com | |

| Octanol/Water partition coefficient (logPoct/wat) | 6.846 | chemeo.com | |

| McGowan's characteristic volume (McVol) | 363.900 | ml/mol | chemeo.com |

| Critical Pressure (Pc) | 857.97 | kPa | chemeo.com |

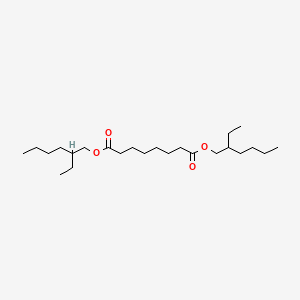

Structure

2D Structure

Properties

IUPAC Name |

bis(2-ethylhexyl) octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-5-9-15-21(7-3)19-27-23(25)17-13-11-12-14-18-24(26)28-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALILOVQKMLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863509 | |

| Record name | Bis(2-ethylhexyl) octanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-22-2 | |

| Record name | 1,8-Bis(2-ethylhexyl) octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5238-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanedioic acid, bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, 1,8-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics

Esterification Pathways for Bis(2-ethylhexyl) Suberate (B1241622)

Esterification, the fundamental process for producing Bis(2-ethylhexyl) Suberate, involves the reaction of suberic acid with 2-ethylhexanol. This transformation can be achieved through several distinct routes, each with unique characteristics.

The most conventional method for synthesizing dicarboxylate esters like this compound is through acid-catalyzed esterification. ijcce.ac.irijcce.ac.ir This process typically employs a strong acid catalyst, such as sulfuric acid, to accelerate the reaction between suberic acid and 2-ethylhexanol. ijcce.ac.irijcce.ac.irresearchgate.net The reaction is generally conducted by heating a mixture of the dicarboxylic acid and a molar excess of the alcohol. ijcce.ac.irijcce.ac.ir To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often using a Dean-Stark distillation apparatus with a solvent like toluene. ijcce.ac.irijcce.ac.ir High yields, often in the range of 85-98%, have been reported for the synthesis of similar dicarboxylate esters under these conditions. ijcce.ac.irijcce.ac.ir

The kinetics of this type of reaction, for instance in the esterification of pimelic and suberic acids with cyclohexanol, reveal a two-step process. researchgate.net The initial, faster step is the formation of the monoester, which is a first-order reaction with respect to the acid. researchgate.net The second, slower step is the conversion of the monoester to the diester, which is a first-order reaction with respect to the monoester. researchgate.net Studies on analogous systems, such as the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol, also indicate that the rate of the second esterification step is independent of the alcohol concentration when the alcohol is used in sufficient excess. researchgate.netepa.gov The mechanism is consistent with the Fischer-Speier esterification, where the acid catalyst protonates the carbonyl group of the carboxylic acid, enhancing its electrophilicity for the nucleophilic attack by the alcohol. mdpi.com

| Parameter | Value/Condition | Source |

| Reactants | Suberic Acid, 2-ethyl-1-hexanol | ijcce.ac.irijcce.ac.ir |

| Catalyst | Sulfuric Acid (H₂SO₄) | ijcce.ac.irijcce.ac.ir |

| Solvent | Toluene | ijcce.ac.irijcce.ac.ir |

| Apparatus | Dean-Stark Distillation | ijcce.ac.irijcce.ac.ir |

| Temperature | 120-130°C | ijcce.ac.ir |

| Reported Yields | 85-98% | ijcce.ac.irijcce.ac.ir |

An alternative, environmentally conscious approach involves the synthesis of diesters without an external catalyst, operating under subcritical and near-critical conditions of the alcohol reactant. rsc.orgresearchgate.net Research on the synthesis of Bis(2-ethylhexyl) Sebacate (B1225510), a structurally similar diester, has demonstrated the viability of this method. rsc.orgresearchgate.net In this process, the direct esterification of the dicarboxylic acid with 2-ethylhexanol is performed at elevated temperatures and pressures, specifically under the subcritical or near-critical state of the alcohol. rsc.orgresearchgate.net

This technique offers significant economic and environmental benefits by eliminating the need for a catalyst, which simplifies purification and reduces waste. rsc.orgresearchgate.net Furthermore, it allows for shorter reaction times and requires a lower molar excess of alcohol compared to conventional methods. rsc.orgresearchgate.net For the synthesis of Bis(2-ethylhexyl) Sebacate, equilibrium conversion was reached within one hour at a temperature of 523 K. rsc.orgresearchgate.net The reaction kinetics were successfully modeled using a reversible reaction framework that accounts for the self-catalytic effect of the acid reactant. rsc.orgresearchgate.net

Enzymatic catalysis presents a green and highly specific route for the production of diesters. Lipases, particularly immobilized forms like Novozym® 435, are effective biocatalysts for the synthesis of esters from dicarboxylic acids and branched alcohols in solvent-free systems. researchgate.netresearchgate.net This method has been successfully applied to produce esters like bis(2-ethylbutyl) adipate (B1204190) and bis(2-ethylbutyl) sebacate. researchgate.netresearchgate.net

Investigation of Reaction Mechanisms and Catalytic Specificity

The synthesis of this compound proceeds through distinct reaction mechanisms depending on the chosen pathway.

In acid-catalyzed esterification , the reaction follows the well-established Fischer-Speier mechanism. mdpi.com This process involves two key sequential steps:

Monoester Formation: A rapid and reversible reaction where one molecule of suberic acid reacts with one molecule of 2-ethylhexanol to form mono(2-ethylhexyl) suberate.

Diester Formation: A slower, rate-limiting step where the monoester reacts with a second molecule of 2-ethylhexanol to yield this compound. researchgate.netepa.gov

The catalyst, typically a Brønsted acid like H₂SO₄, protonates the carbonyl oxygen of the carboxylic acid (or monoester), increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of the alcohol. mdpi.com Kinetic studies on similar systems confirm that the second step is often first-order with respect to the monoester concentration and zero-order with respect to the alcohol concentration, especially when the alcohol is in large excess. researchgate.netepa.gov

The dicarboxylic acid (or its ester in transesterification) binds to the enzyme, and an alcohol is released, forming an acyl-enzyme intermediate.

The 2-ethylhexanol molecule then binds to this intermediate, leading to the formation of the monoester and regeneration of the free enzyme.

This sequence repeats with the monoester acting as the substrate to form the final diester. um.es

This high specificity minimizes the formation of by-products often seen with chemical catalysts.

Optimization of Synthesis Parameters and Yields

Achieving high yields of this compound requires careful optimization of various reaction parameters.

For acid-catalyzed synthesis , key parameters include:

Molar Ratio of Reactants: An excess of 2-ethylhexanol is typically used to shift the reaction equilibrium towards the products. A molar ratio of alcohol to dicarboxylic acid of 2:1 is common, with some processes using ratios as high as 10:1 to ensure complete conversion. ijcce.ac.irresearchgate.net

Catalyst Concentration: The amount of acid catalyst influences the reaction rate. For sulfuric acid, concentrations around 2% by weight relative to the dicarboxylic acid are effective. ijcce.ac.ir

Temperature: The reaction is typically carried out at elevated temperatures (e.g., 120-130°C) to increase the reaction rate and facilitate the removal of water. ijcce.ac.ir

Water Removal: Efficient and continuous removal of water is critical to prevent the reverse hydrolysis reaction and drive the synthesis to completion. researchgate.net

| Parameter | Optimized Value | Purpose | Source |

| Alcohol:Acid Molar Ratio | 2:1 to 10:1 | Drive equilibrium, ensure full conversion | ijcce.ac.irresearchgate.net |

| Catalyst (H₂SO₄) Conc. | ~2 wt% | Increase reaction rate | ijcce.ac.ir |

| Temperature | 120-130°C | Enhance rate, aid water removal | ijcce.ac.ir |

| Water Removal | Continuous | Prevent hydrolysis, maximize yield | researchgate.net |

In enzymatic synthesis , optimization focuses on:

Biocatalyst Loading: The amount of enzyme affects the reaction rate. For similar diester syntheses, a biocatalyst loading of around 2.5% has been found to be optimal. researchgate.netresearchgate.net

Temperature: Enzymatic reactions have an optimal temperature range to ensure maximum activity without causing denaturation. For Novozym® 435, a temperature of 50°C has been used effectively. researchgate.netresearchgate.net

Molar Excess of Alcohol: While an excess is needed, it must be optimized to maximize conversion without causing significant inhibition or recovery issues. An excess of 15-25% has been reported for similar systems. researchgate.netresearchgate.net

Agitation: Gentle agitation is required to ensure proper mixing without damaging the immobilized enzyme catalyst. researchgate.net

Analysis of By-product Formation in Synthetic Routes

The primary by-product in all esterification pathways is water . Its effective removal is a central aspect of process optimization to achieve high yields. google.com

In acid-catalyzed processes, other side reactions can lead to the formation of undesired by-products. One potential side reaction is the acid-catalyzed dehydration of the alcohol, 2-ethylhexanol, which can lead to the formation of ethers, such as bis(2-ethylhexyl) ether . researchgate.net This by-product has been observed in the synthesis of other 2-ethylhexyl esters. researchgate.net The color of the final product can also be an issue in acid-catalyzed routes, sometimes requiring a final refining step to remove colored impurities. google.com However, some studies using methane (B114726) sulfonic acid as a catalyst for the synthesis of bis(2-ethylhexyl) phthalate (B1215562) reported no detectable by-products via chromatographic analysis, suggesting that the choice of catalyst can minimize side reactions. researchgate.net

Enzymatic synthesis is known for its high selectivity, which generally results in fewer by-products compared to chemical catalysis. The main potential impurities would be the unreacted starting materials and the intermediate mono(2-ethylhexyl) suberate if the reaction does not go to completion. The solvent-free nature of many enzymatic processes also eliminates by-products associated with solvent reactions. researchgate.net

Advanced Analytical Techniques and Characterization

Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like Bis(2-ethylhexyl) suberate (B1241622). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the diester structure.

In the ¹H NMR spectrum of a related compound, Bis(2-ethylhexyl) sebacate (B1225510), the chemical shifts (ppm) are indicative of the different types of protons present in the molecule. chemicalbook.com For Bis(2-ethylhexyl) suberate, one would expect to observe signals corresponding to the protons of the two ethylhexyl groups and the suberate backbone. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the neighboring protons, thus confirming the connectivity of the molecule.

Expected ¹H NMR Data for this compound: While specific experimental data for this compound is not readily available in the provided search results, a general expectation of the proton NMR spectrum can be inferred. Signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethylhexyl chains would appear in the upfield region (typically 0.8-1.7 ppm). The protons on the carbon adjacent to the ester oxygen (OCH₂) would be shifted downfield (around 4.0 ppm) due to the deshielding effect of the oxygen atom. The protons of the suberate methylene groups would also exhibit characteristic chemical shifts.

Expected ¹³C NMR Data: Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ester group would be the most downfield signal (typically around 170-180 ppm). The carbons of the ethylhexyl groups and the suberate chain would appear at characteristic chemical shifts, further confirming the molecular structure.

A related compound, Bis(2-ethylhexyl) phthalate (B1215562), has been characterized by ¹H NMR and ¹³C NMR. chemicalbook.com

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (398.63 g/mol ). sigmaaldrich.com However, the molecular ion may be weak or absent in some cases. The fragmentation pattern is often more informative for structural elucidation. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage of the alkyl chain.

Table 1: Key Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| Bis(2-ethylhexyl) phthalate | C₂₄H₃₈O₄ | 390.56 | Not specified |

| Bis(2-ethylhexyl) sebacate | C₂₆H₅₀O₄ | 426.67 | Not specified |

| Bis(2-ethylhexyl) phosphate | C₁₆H₃₅O₄P | 322.23 | Not specified |

Data sourced from NIST Chemistry WebBook and MassBank. nist.govnist.govmassbank.eu

The fragmentation of this compound would likely involve cleavage at the ester linkage, leading to the formation of characteristic fragment ions. For instance, the loss of a 2-ethylhexyl group or the suberate moiety would produce ions that can be used to piece together the original structure. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, aiding in its unambiguous identification. epa.gov

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a compound is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus frequency (or wavenumber).

For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester functional group. This peak typically appears in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations and C-H stretching and bending vibrations from the alkyl chains.

Table 2: Characteristic IR Absorption Frequencies for Esters

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | Stretch | 1750 - 1735 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| C-H (Alkyl) | Stretch | 3000 - 2850 |

| C-H (Alkyl) | Bend | 1470 - 1350 |

General data for ester functional groups.

The IR spectrum of the related compound Bis(2-ethylhexyl) phthalate shows a characteristic C=O stretch. chemicalbook.com The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the absence of carboxylic acid or alcohol impurities.

Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

This compound, being a saturated aliphatic diester, is not expected to have strong absorptions in the standard UV-VIS region (200-800 nm). The ester carbonyl group has a weak n→π* transition that typically occurs below 200 nm and may not be observable with standard instrumentation. The absence of significant absorbance in the UV-VIS spectrum can be an indicator of the compound's purity, suggesting the absence of aromatic or conjugated impurities that would exhibit strong UV absorption.

While direct UV-VIS data for this compound is not detailed in the search results, the analysis of a similar compound, Bis(2-ethylhexyl) tetrabromophthalate, involved UV-VIS spectroscopy. epa.gov For some analyses, UV-VIS spectroscopy can be used to measure the concentration of a substance in solution if it has a suitable chromophore. researchgate.net

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a widely used method for the analysis of volatile and semi-volatile organic compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated.

GC-MS is used for both qualitative and quantitative analysis. The retention time (the time it takes for the compound to travel through the column) can be used for preliminary identification, while the mass spectrum provides definitive structural confirmation. For quantification, the area of the chromatographic peak is proportional to the concentration of the analyte.

Several studies have developed and validated GC-MS methods for the determination of related plasticizers, such as Bis(2-ethylhexyl) adipate (B1204190) and Bis(2-ethylhexyl) phthalate, in various samples. nih.govnih.gov These methods often involve a sample preparation step, such as solvent extraction, followed by GC-MS analysis. nih.gov The use of time-of-flight mass spectrometry (TOF-MS) can provide high-resolution mass data, which is beneficial for the deconvolution of co-eluting peaks and accurate mass measurements. gcms.cz

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like plasticizers. While specific, validated methods for this compound are not as extensively documented as for more common plasticizers like Bis(2-ethylhexyl) phthalate (DEHP), the analytical principles are directly transferable due to their structural similarities. Methods developed for DEHP and other esters provide a robust framework for the separation and quantification of this compound. mdpi.comilacadofsci.com

Typically, reversed-phase HPLC (RP-HPLC) is the method of choice. ilacadofsci.com In this mode, a non-polar stationary phase, most commonly a C18-bonded silica (B1680970) column, is used with a polar mobile phase. hitachi-hightech.comnacalai.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

Research Findings: Published methods for analogous plasticizers utilize a mobile phase consisting of a mixture of acetonitrile (B52724) and water. mdpi.comhitachi-hightech.com The elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (composition changes during the run) to achieve optimal separation from other components in a mixture. mdpi.comoiml.org For instance, a gradient elution might start with a higher water percentage and gradually increase the acetonitrile concentration to elute more strongly retained, non-polar compounds. mdpi.comnih.gov

Detection is commonly achieved using a Diode Array Detector (DAD) or a standard UV detector, often set at a wavelength around 224-225 nm, where the ester functional group exhibits absorbance. mdpi.comhitachi-hightech.com The column temperature is typically controlled, for example, at 25°C or 30°C, to ensure reproducible retention times. mdpi.comhitachi-hightech.com The flow rate is generally maintained around 1.0 mL/min. mdpi.comhitachi-hightech.com

Table 1: Typical HPLC Parameters for the Analysis of Bis(2-ethylhexyl) Esters This interactive table summarizes common starting conditions for method development for this compound, based on established methods for similar compounds.

| Parameter | Common Setting | Rationale / Notes | Source |

|---|---|---|---|

| Chromatography Mode | Reversed-Phase (RP) | Suitable for non-polar analytes like suberates and other esters. | ilacadofsci.com |

| Stationary Phase | C18 (Octadecyl-silica) | Industry standard for RP-HPLC, provides good retention for hydrophobic molecules. | hitachi-hightech.comnacalai.com |

| Mobile Phase | Acetonitrile / Water | Good UV transparency and solvating properties for esters. Methanol can also be used. | mdpi.comhitachi-hightech.comwelch-us.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often necessary for complex samples to resolve analytes with different polarities. | mdpi.comoiml.orgnih.gov |

| Detector | UV or DAD | Typically set to 224-254 nm for detecting the ester carbonyl group. | mdpi.comhitachi-hightech.comnih.gov |

| Column Temperature | 25 - 30 °C | Controlled temperature ensures stable and repeatable retention times. | mdpi.comhitachi-hightech.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns (e.g., 4.6 mm I.D.). | mdpi.comhitachi-hightech.com |

Method Development for Detection in Complex Matrices

Detecting and quantifying this compound in complex matrices, such as polymers, food products, or environmental samples, presents significant analytical challenges. polymerexpert.frpolymerchar.com The matrix itself contains numerous compounds that can interfere with the analysis, necessitating robust sample preparation and method validation. nih.govnih.gov The goal of method development is to create a procedure that is specific, accurate, precise, and sensitive enough to measure the target analyte at relevant concentrations. polymerexpert.fr

Detailed Research Findings: The development process for analyzing plasticizers like Bis(2-ethylhexyl) phthalate (DEHP) in intricate matrices offers a clear blueprint for this compound. A critical first step is the extraction of the analyte from the sample. For fatty foods like butter, this has been achieved using liquid-liquid extraction and solvent partitioning, for instance, using hexane (B92381) and acetonitrile to separate the lipophilic plasticizer from the bulk lipids. nih.gov For aqueous samples like alcoholic beverages, direct liquid-liquid extraction with a solvent like hexane is also a common approach. mdpi.comresearchgate.net

Following initial extraction, a "clean-up" step is often required to remove co-extracted matrix components that could interfere with the final analysis. Techniques such as flash column chromatography or various forms of solid-phase extraction (SPE), including dispersive SPE (dSPE) and magnetic SPE (MSPE), are employed for this purpose. nih.govnih.gov

Method validation is crucial to ensure the reliability of the results. polymerexpert.fr This involves assessing several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of other components. mdpi.com

Linearity: The demonstration that the analytical response is directly proportional to the analyte concentration over a given range. researchgate.net

Limit of Detection (LOD) and Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. ilacadofsci.comresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. polymerexpert.frresearchgate.net

For example, a validated HPLC-UV method for DEHP in an alcoholic beverage matrix demonstrated a linear range of 0.3–1.5 mg/L and a limit of quantification of 0.06 mg/L. mdpi.comresearchgate.net Such performance metrics would be the target for a newly developed method for this compound.

Table 2: General Workflow for Method Development in Complex Matrices This interactive table outlines the typical stages involved in developing a robust analytical method for a plasticizer in a complex sample.

| Stage | Key Actions | Example Techniques | Source |

|---|---|---|---|

| 1. Sample Homogenization | Ensure the sample is uniform before subsampling. | Blending, grinding, mixing. | N/A |

| 2. Analyte Extraction | Isolate the analyte from the bulk sample matrix. | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solvent Partitioning. | mdpi.comnih.govnih.gov |

| 3. Extract Clean-up | Remove interfering co-extractants. | Flash Chromatography, Dispersive SPE (dSPE), Solid-Phase Microextraction (SPME). | nih.govnih.gov |

| 4. Concentration | Evaporate the solvent to concentrate the analyte. | Rotary Evaporation, Nitrogen Evaporation. | nih.gov |

| 5. Instrumental Analysis | Separate and quantify the analyte. | HPLC-UV/DAD, Gas Chromatography-Mass Spectrometry (GC-MS). | mdpi.comnih.gov |

| 6. Method Validation | Confirm the method is fit for purpose. | Assess linearity, accuracy, precision, LOD, LOQ, and specificity. | polymerexpert.fr |

Development of Novel Sensor Technologies for Suberate Derivatives

The field of chemical sensing is rapidly advancing, with significant research into novel technologies for the detection of various chemical species. While sensors designed specifically for the direct detection of this compound are not yet prevalent, its constituent parts and related molecules—suberate derivatives—are playing important roles in the development of new sensor platforms. researchgate.netresearchgate.netresearchgate.net This research often focuses on using the chemical properties of suberates to build or enhance sensing systems for other targets. nih.govresearchgate.net

Detailed Research Findings: One major area of development is in electrochemical sensors. Plasticizers are essential components in fabricating polymer membrane ion-selective electrodes because they influence the analytical signal and performance. nih.gov Research has shown that Bis(2-ethylhexyl) sebacate (a structurally similar diester to the suberate) can act as a plasticizer in PVC-based membranes for potentiometric sensors. researchgate.netnih.gov The lipophilicity and dielectric constant of the plasticizer are critical properties that affect the sensor's response, including its limit of detection and selectivity. nih.gov

Furthermore, suberic acid itself has been used to functionalize nanomaterials for sensing applications. For instance, suberic acid-functionalized copper oxide (CuO) nanostructures have been shown to have high electro-catalytic potential, enabling the development of a highly sensitive electrochemical sensor for detecting pharmaceutical compounds. researchgate.net In this context, the suberic acid on the nanoparticle surface facilitates interaction with the target analyte, enhancing the sensor's response. researchgate.net

In the realm of biosensors, suberate derivatives serve as crucial crosslinking agents. Bis(sulfosuccinimidyl) suberate (BS3) is a water-soluble crosslinker used to immobilize proteins and other biomolecules onto sensor surfaces. researchgate.net For example, BS3 has been used to fabricate a surface plasmon resonance (SPR) immunosensor for detecting trinitrotoluene (TNT), where it covalently links a protein conjugate to the sensor chip, creating a stable and sensitive detection platform. researchgate.net These examples highlight the versatility of suberate derivatives not as the target analyte, but as a key building block in advanced sensor technologies. researchgate.netresearchgate.netresearchgate.net

Table 3: Applications of Suberate Derivatives in Novel Sensor Technologies This interactive table summarizes research on the use of suberic acid and its derivatives as components in various sensor platforms.

| Suberate Derivative | Sensor Type | Role of Derivative | Target Analyte(s) | Source |

|---|---|---|---|---|

| Bis(2-ethylhexyl) sebacate | Potentiometric Ion-Selective Electrode | Membrane Plasticizer | Cationic Surfactants | nih.gov |

| Suberic Acid | Electrochemical Sensor | Nanostructure Functionalizing Agent | Formoterol Fumarate (pharmaceutical) | researchgate.net |

| Bis(sulfosuccinimidyl) suberate (BS3) | Surface Plasmon Resonance (SPR) Immunosensor | Crosslinking Agent | Trinitrotoluene (TNT) | researchgate.net |

Environmental Behavior and Degradation Pathways

Abiotic Transformation Mechanisms

Abiotic degradation processes for DEHP include photodegradation in the atmosphere and hydrolysis in aquatic systems. These mechanisms contribute to the natural attenuation of the compound, although their rates can vary significantly depending on environmental conditions.

In the atmosphere, DEHP is subject to photo-oxidation, primarily through reactions with hydroxyl radicals (•OH). This process is considered a significant removal pathway for atmospheric DEHP. The estimated half-life for the photo-oxidation of gaseous DEHP is estimated to range from 2.9 to 29 hours. canada.ca Another estimate suggests a half-life of 5.5 hours for its removal through reaction with atmospheric hydroxyl radicals. epa.gov The presence of other atmospheric constituents can influence these rates. For instance, nitrate or ferric ions can facilitate the photodegradation of DEHP by generating hydroxyl radicals. researchgate.net The degradation process involves the scission of the ethylhexyl or ester chains, ultimately leading to the mineralization of the compound to carbon dioxide. researchgate.net

DEHP exhibits high stability against chemical hydrolysis in aquatic environments. researchgate.net Estimates for its chemical hydrolysis half-life are exceptionally long, ranging from several decades to over 100 years under typical environmental conditions. canada.caiwaponline.com Consequently, abiotic hydrolysis is not considered a significant degradation pathway for DEHP in water. epa.gov However, photolysis in aqueous solutions can contribute to its degradation, with one study estimating a photolysis half-life of 144 days or longer. canada.ca The presence of natural water constituents, such as fulvic acids, can promote photolysis through energy transfer mechanisms. researchgate.net

Biotic Degradation Processes

Biotic degradation is the primary mechanism for the removal of DEHP from both terrestrial and aquatic environments. A wide variety of microorganisms have demonstrated the ability to break down this compound under both aerobic and anaerobic conditions.

Under aerobic conditions, DEHP is readily biodegradable. oekotoxzentrum.ch The process is typically initiated by the hydrolysis of the diester to form mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and 2-ethylhexanol. researchgate.net MEHP is then further hydrolyzed to phthalic acid, which is subsequently converted to protocatechuate before undergoing aromatic ring cleavage. researchgate.netntua.gr

Numerous bacterial species and consortia have been identified as effective DEHP degraders. A bacterial consortium designated K1, comprising Unclassified Comamonadaceae, Achromobacter, and Pseudomonas, was isolated from agricultural soil and demonstrated efficient DEHP degradation. nih.gov Another mixed culture, containing Brevibacterium iodinum, Rhodococcus luteus, and Bacillus brevis, was also shown to effectively degrade DEHP in soil slurry reactors, with a reported half-life of 2-5 days. researchgate.net Single strains, such as Nocardia asteroides LMB-7, have been shown to remove over 97% of DEHP at an initial concentration of 400 mg/L within 24 hours. nih.gov Similarly, a mangrove consortium (MP001), dominated by Paraclostridium sp. and Bacillus sp., was found to be resistant to DEHP and capable of using it as a carbon source. plos.org

The half-life of aerobic biodegradation varies significantly depending on the environment and microbial population, ranging from a few days to several weeks. Reported half-lives include 2-3 weeks in water systems, 5-23 days in soil, and 14-45 days in various sludges and sediments. canada.caepa.govresearchgate.net

| Microorganism/Consortium | Key Genera/Species | Environment/Source | Reported Degradation Efficiency/Half-life |

|---|---|---|---|

| Consortium K1 | Comamonadaceae, Achromobacter, Pseudomonas | Agricultural Soil | Maintains efficiency at concentrations up to 3000 mg L-1. nih.gov |

| Mixed Culture | Brevibacterium iodinum, Rhodococcus luteus, Bacillus brevis | Contaminated Site | Half-life of 2-5 days in a sequencing batch reactor. researchgate.net |

| Nocardia asteroides LMB-7 | Nocardia | Electronic Waste Soil | 97.11% removal of 400 mg/L DEHP in 24 hours. nih.gov |

| Consortium MP001 | Paraclostridium, Bacillus, Staphylococcus | Mangrove Sediment | Resistant to DEHP and utilizes it as a carbon source. plos.org |

| Ochrobactrum anthropi L1-W | Ochrobactrum | Lake Sediment | 98.7% degradation of 200 mg/L DEHP in 72 hours. nih.gov |

Under anaerobic conditions, DEHP is more persistent than in aerobic environments, with degradation occurring at a slower rate. canada.ca Studies have shown that while DEHP can be degraded under methanogenic conditions, the process is often incomplete or slow compared to compounds with shorter ester chains. kaydiandesign.comnih.gov One study reported a half-life of 25.7 days in river sediment under optimal anaerobic conditions. nih.gov In a methanogenic enrichment culture, the intermediary hydrolysis products, 2-ethylhexanol and MEHP, were readily degraded to methane (B114726), but the parent DEHP molecule remained unaffected over a 330-day period. nih.gov

The initial and critical step in the biodegradation of DEHP is the cleavage of its ester bonds, a reaction catalyzed by esterase enzymes (also known as hydrolases). Several esterases with catalytic activity towards DEHP have been identified and characterized. These enzymes belong to the family of hydrolases, specifically those acting on carboxylic ester bonds (EC 3.1.1.60). wikipedia.orgenzyme-database.org The systematic name for this enzyme is bis(2-ethylhexyl)phthalate acylhydrolase. wikipedia.orgenzyme-database.org

A novel esterase, GoEst15, was identified from Gordonia sp. strain 5F. This enzyme demonstrated broad substrate specificity, hydrolyzing DEHP and other phthalates to their corresponding monoalkyl phthalates. acs.orgnih.gov Another enzyme, DehpH, from the marine bacterium Mycolicibacterium phocaicum, was identified as a family IV esterase capable of efficiently degrading DEHP. mdpi.comresearchgate.net Fungi, such as Fusarium culmorum, have also been shown to produce multiple esterase isoforms that are active in DEHP degradation. nih.gov The thermostable esterase EstS1, from Sulfobacillus acidophilus, has shown the ability to degrade various phthalates, including DEHP, at high temperatures. nih.gov

| Enzyme Name | Source Organism | Enzyme Family/Type | Key Characteristics |

|---|---|---|---|

| GoEst15 | Gordonia sp. strain 5F | Esterase | Broad substrate specificity; hydrolyzes DEHP to MEHP. acs.orgnih.gov |

| DehpH | Mycolicibacterium phocaicum | Family IV Esterase (HSL family) | Efficiently degrades short and long side-chain phthalates. mdpi.comresearchgate.net |

| EstS1 | Sulfobacillus acidophilus | Thermostable Esterase | Active at high temperatures (optimal at 70°C). nih.gov |

| Multiple Isoforms | Fusarium culmorum | Esterase | Produces five esterase isoforms active against high concentrations of DEHP. nih.gov |

Influence of Environmental Factors on Biodegradation Rates

The biodegradation of chemical compounds in the environment is a critical process governed by a variety of factors, including pH, temperature, and the availability of oxygen. For ester compounds like Bis(2-ethylhexyl) suberate (B1241622), these parameters can significantly influence the rate and extent of their breakdown by microbial communities.

Temperature: Temperature is a key factor controlling the rate of biochemical reactions, including microbial metabolism and enzyme activity responsible for biodegradation. An increase in temperature generally accelerates the rate of biodegradation up to an optimal point, beyond which enzyme denaturation can occur, leading to a decrease in degradation rates. While the thermal stability of Bis(2-ethylhexyl) suberate has been assessed in the context of its use as a plasticizer, with maximum degradation temperatures recorded around 287.06°C, these conditions are not representative of environmental settings ukm.my. Data on the biodegradation rates of this compound at environmentally relevant temperatures are scarce.

Oxygen Content: The presence or absence of oxygen determines the metabolic pathways utilized by microorganisms for degradation. Aerobic (oxygen-rich) conditions often facilitate more rapid and complete degradation of organic compounds compared to anaerobic (oxygen-deficient) conditions. For many plasticizers, aerobic biodegradation is the primary mineralization pathway in the environment nih.govnih.gov. While studies on the structurally similar phthalate, bis(2-ethylhexyl) phthalate (DEHP), indicate it is not expected to be persistent under aerobic conditions but is more persistent anaerobically, specific data on the influence of oxygen content on the biodegradation of this compound is lacking canada.ca.

A summary of the expected influence of these environmental factors is presented in the table below, based on general principles of chemical degradation and the behavior of similar compounds.

| Environmental Factor | Expected Influence on this compound Biodegradation | Specific Data Availability |

| pH | Rate of hydrolysis is pH-dependent; both acidic and basic conditions can catalyze the reaction. | Lacking |

| Temperature | Increased temperature generally enhances microbial degradation up to an optimum. | Lacking for environmental conditions |

| Oxygen Content | Aerobic conditions are expected to favor more rapid and complete degradation compared to anaerobic conditions. | Lacking |

Environmental Distribution and Transport Phenomena

The distribution and movement of this compound in the environment are governed by its physicochemical properties and its interactions with various environmental matrices such as soil, sediment, and the atmosphere.

Sorption to soil and sediment particles is a key process that affects the mobility, bioavailability, and persistence of organic contaminants. For hydrophobic compounds like this compound, sorption is often correlated with the organic carbon content of the soil or sediment. The process can involve both absorption into the organic matter and adsorption onto the surface of mineral particles.

The efficiency of sorption can be influenced by the properties of the soil (e.g., organic matter content, clay content, pH) and the chemical itself (e.g., hydrophobicity). While specific studies on the sorption mechanisms of this compound are limited, research on other organic esters indicates that both hydrophobic partitioning and hydrogen bonding can be significant sorption mechanisms nih.govnih.gov. The migration stability of this compound in PVC has been evaluated through chemical extraction tests in various solvents, which can provide an indirect indication of its potential to leach from plastic materials and interact with environmental matrices ukm.my. However, detailed studies on its sorption coefficients (such as Koc) in different soil and sediment types are needed for accurate environmental fate modeling.

Compounds can enter the atmosphere through volatilization from production sites, during the use of products containing them, and from environmental reservoirs like contaminated soil and water. Once in the atmosphere, their transport and fate are governed by processes such as advection, dispersion, deposition, and chemical transformation.

For large ester compounds, their relatively low vapor pressure suggests they are likely to exist in both the gas phase and associated with particulate matter nih.govnih.govacs.orgacs.org. The atmospheric fate of such compounds involves reactions with photochemically produced oxidants, primarily the hydroxyl radical (OH). While specific atmospheric transport and fate models for this compound have not been identified, the principles governing the atmospheric behavior of other large organic molecules would apply. The potential for long-range environmental transport is a concern for persistent and bioaccumulative substances apaengineering.comchemradar.comcanada.ca. However, without data on its atmospheric half-life and partitioning behavior, the extent of its atmospheric transport remains unquantified.

Data on the measured concentrations of this compound in different environmental compartments such as air, water, soil, and biota are extremely limited. While it is acknowledged that non-phthalate plasticizers are emerging as environmental contaminants due to the phasing out of some phthalates, comprehensive monitoring data for many of these alternatives, including this compound, are not yet available nih.gov.

Studies have detected the structurally similar bis(2-ethylhexyl) phthalate (DEHP) in various environmental media, including municipal wastewater, industrial effluents, and sewage sludge, indicating potential release pathways for plasticizers into the environment nih.govcanada.caresearchgate.net. Given that this compound is used as a replacement for DEHP, it is plausible that it may be found in similar environmental compartments, but this requires confirmation through targeted monitoring studies.

Environmental Remediation Strategies for Ester Contaminants

The remediation of sites contaminated with ester plasticizers involves strategies aimed at removing, degrading, or containing the pollutants. The choice of remediation technology depends on the nature and extent of the contamination, as well as the site-specific conditions.

A variety of remediation techniques can be applied to organic contaminants, including those that are applicable to ester plasticizers. These can be broadly categorized as biological, chemical, and physical methods.

Bioremediation: This approach utilizes microorganisms to break down contaminants into less harmful substances. Bioremediation can be performed in situ (in place) or ex situ (after excavation of the contaminated material). For plasticizer-contaminated soil, bioremediation is a promising and environmentally friendly option researchgate.netwur.nlfao.org. Techniques such as biopiling and composting can enhance microbial activity and the degradation of organic pollutants.

Phytoremediation: This method uses plants to remove, degrade, or stabilize contaminants in soil and water epa.govstantec.comnih.govepa.govfrontiersin.orgyoutube.com. For organic contaminants, phytodegradation (the breakdown of contaminants within plant tissues) and rhizodegradation (the breakdown of contaminants in the root zone by microbial activity stimulated by the plant) are relevant mechanisms.

Physical and Chemical Methods: These include techniques such as soil washing, where contaminants are separated from the soil using a liquid, and thermal desorption, where heat is used to vaporize contaminants for collection and treatment. Chemical oxidation, using strong oxidizing agents to destroy contaminants, is another potential strategy.

The table below summarizes some of the remediation strategies applicable to ester-contaminated sites.

| Remediation Strategy | Description | Applicability to Ester Contaminants |

| Bioremediation | Use of microorganisms to degrade organic pollutants. | High potential, as esters can be biodegradable. |

| Phytoremediation | Use of plants to clean up contaminated soil and water. | Potentially effective for some organic esters. |

| Soil Washing | A physical process to separate contaminants from soil. | Can be effective for removing hydrophobic compounds. |

| Thermal Desorption | A physical process using heat to vaporize contaminants. | Effective for a range of organic contaminants. |

| Chemical Oxidation | Use of chemical agents to destroy pollutants. | Can be effective but may be costly and non-selective. |

It is important to note that while these strategies are generally applicable to organic contaminants, their effectiveness for this compound specifically would need to be evaluated through dedicated treatability studies.

Applications in Materials Science and Engineering

Role as a Plasticizer in Polymer Systems

As a plasticizer, Bis(2-ethylhexyl) suberate (B1241622) is incorporated into polymer resins to enhance flexibility, reduce brittleness, and improve processing characteristics. Its primary function is to lower the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, glassy state to a more pliable, rubbery state at room temperature. kinampark.com

The plasticizing effect of Bis(2-ethylhexyl) suberate is fundamentally governed by its interactions with polymer chains at a molecular level. When blended with a polymer such as polyvinyl chloride (PVC), the plasticizer molecules position themselves between the long polymer chains. researchgate.net This insertion increases the intermolecular spacing, or free volume, thereby diminishing the cohesive forces, like van der Waals forces, that exist between the polymer chains. kinampark.comresearchgate.net

Research into analogous dicarboxylate esters suggests that the polar carbonyl groups of the ester are crucial for these interactions. ijcce.ac.ir It is theorized that these polar groups form weak bonds with polar sites on the polymer molecules, such as the carbon-chlorine dipoles in PVC. kinampark.com This interaction disrupts the strong, rigid polymer-polymer contacts, allowing the chains to move more freely relative to one another, which imparts flexibility to the material. kinampark.com The long, non-polar alkyl chains of the suberate contribute to its compatibility with the polymer matrix and further enhance the separation of polymer chains. The study of these intermolecular interactions is critical for understanding and predicting a plasticizer's efficiency and its effect on the final properties of the polymer blend. researchgate.netmdpi.com

The incorporation of this compound significantly modifies the rheological, or flow, properties of a polymer melt, which is essential for processing techniques like extrusion and injection molding. The presence of the plasticizer reduces the viscosity of the polymer melt. mdpi.com This reduction in viscosity occurs because the plasticizer molecules lubricate the movement of the polymer chains past one another, lowering the energy required for the material to flow.

The mechanism of rheological modification is directly linked to the increase in free volume and the reduction of intermolecular forces described previously. kinampark.com By lowering the glass transition temperature, the polymer can be processed at lower temperatures, which can prevent thermal degradation. researchgate.net The study of how plasticizers alter polymer flow behavior often involves analyzing the material's response to shear forces. Many plasticized polymer systems exhibit shear-thinning behavior, where viscosity decreases as the rate of shear force increases. mdpi.com This property is advantageous in processing, as it allows for easier mold filling at high injection speeds while maintaining stability at low shear rates. mdpi.comresearchgate.net

For a plasticizer to be effective and durable, it must be highly compatible with the polymer and exhibit low migration. Compatibility is determined by the similarity in polarity and molecular structure between the plasticizer and the polymer. mdpi.com this compound, with its balance of polar ester groups and non-polar alkyl chains, generally shows good compatibility with moderately polar polymers like PVC.

Migration is the process where plasticizer molecules move from the bulk of the material to its surface, from which they can be lost to the environment or absorbed by materials in contact. researchgate.net This phenomenon is undesirable as it leads to the embrittlement of the polymer over time and can be a concern in applications like food packaging and medical devices. researchgate.net Research on similar aliphatic ester plasticizers, such as dibutyl sebacate (B1225510) (DBS), has shown that they can offer lower migration rates compared to some traditional phthalate (B1215562) plasticizers. royalsocietypublishing.org The tendency for a plasticizer to migrate is influenced by several factors, including its molecular weight, structure, and the surrounding environmental conditions like temperature and contact with liquids. researchgate.netresearchgate.net Plasticizers with higher molecular weights and branched structures, like this compound, tend to have lower volatility and migration rates due to stronger intermolecular entanglement within the polymer matrix. mdpi.comresearchgate.net

Table 1: Comparison of Plasticizer Migration in PVC Blends This table presents comparative data for dibutyl sebacate (DBS), a compound structurally similar to this compound, to illustrate typical migration performance against common phthalates.

| Plasticizer | Migration (Weight Loss %) after 28 Days |

|---|---|

| Dibutyl Sebacate (DBS) | 12.78% royalsocietypublishing.org |

| di-2-ethylhexyl terephthalate (B1205515) (DEHT) | Higher than DBS (specific value indicates 0.31g loss vs 0.18g for DBS) royalsocietypublishing.org |

| di-2-ethylhexyl phthalate (DEHP) | Data indicates DEHT and DEHP are comparable, suggesting higher migration than DBS royalsocietypublishing.org |

Functionalization in Advanced Material Compositions

Beyond its role as a primary plasticizer, this compound is utilized for its specific functional properties in formulating advanced materials like high-performance fluids and biofuels.

Diesters, including this compound (D2EHSub), are recognized for their excellent properties as base oils or additives in synthetic lubricants. ukm.myresearchgate.net Research has demonstrated that these compounds provide a desirable combination of a high viscosity index (VI), good oxidative stability, and excellent low-temperature properties. ukm.myresearchgate.net The viscosity index refers to a fluid's ability to maintain its viscosity over a wide temperature range, a critical attribute for lubricants operating in variable conditions. google.com

The branched 2-ethylhexyl groups in the molecule are particularly effective at disrupting crystal formation at low temperatures, resulting in very low pour points. ukm.my Studies on D2EHSub have reported pour points below -60°C, making it suitable for applications in cold environments. ukm.myresearchgate.net The lubrication mechanism of ester-based fluids involves the formation of a resilient, polarized film on metal surfaces. This film reduces direct metal-to-metal contact, thereby minimizing friction and wear. mdpi.com The combination of a high flash point and high VI makes dicarboxylate esters like D2EHSub appropriate for use as lubricants at both high and low temperatures. ukm.my

Table 2: Lubricity Properties of Dicarboxylate Esters This table includes data for Di-2-ethylhexyl suberate (D2EHSub) and similar esters to showcase their performance as lubricants.

| Dicarboxylate Ester | Pour Point (°C) | Viscosity Index (VI) | Flash Point (°C) |

|---|---|---|---|

| Di-2-ethylhexyl suberate (D2EHSub) | < -60 ukm.myresearchgate.net | 178 ukm.my | Not specified |

| Di-2-ethylhexyl azelate (D2EHAz) | < -60 ukm.myresearchgate.net | 190 ukm.my | Not specified |

| Di-2-ethylhexyl dodecanedioate (B1236620) (D2EHD) | -58 ukm.myresearchgate.net | 216 ukm.my | 200 ukm.my |

A significant challenge for biodiesel, particularly in colder climates, is its poor cold flow properties, characterized by high cloud point (CP) and pour point (PP) values. nih.goveuroasiajournal.org At low temperatures, saturated fatty acid methyl esters in biodiesel can crystallize and form wax-like solids, leading to fuel line plugging and engine starting problems. euroasiajournal.org

This compound has been investigated as a pour point depressant (PPD), also known as a cold flow improver, for biodiesel. ijcce.ac.irijcce.ac.ir The mechanism of action involves the PPD molecules interfering with the biodiesel's crystallization process. ijcce.ac.ir As the biodiesel cools and wax crystals begin to form, the PPD molecules co-crystallize with them. ijcce.ac.irijcce.ac.ir The bulky, branched structure of the this compound molecules adsorbs onto the surface of the nascent wax crystals, inhibiting their growth into a large, interlocking network. ijcce.ac.irijcce.ac.ir This action keeps the fuel pumpable at lower temperatures. It is proposed that the polar carbonyl groups of the diester interact with the carbonyl groups of the biodiesel esters through Van der Waals forces, which contributes to the disruption of the crystal lattice. ijcce.ac.ir Research has shown that adding dicarboxylate esters like di(2-ethylhexyl) suberate can effectively lower the pour point of biodiesels, such as those derived from palm oil. ijcce.ac.irijcce.ac.ir

Table 3: Effect of Dicarboxylate Ester Additives on Palm Biodiesel (PBD) Pour Point This table shows the effectiveness of various dicarboxylate esters, including Di(2-ethylhexyl) suberate, in reducing the pour point of Palm Biodiesel.

| Pour Point Depressant (PPD) Additive (at 2 wt%) | Pour Point of PBD Blend (°C) | Pour Point Reduction (°C) |

|---|---|---|

| None (Pure PBD) | 12 ijcce.ac.ir | - |

| Di(2-ethylhexyl) succinate (B1194679) (D2EHSuc) | 10 ijcce.ac.ir | 2 |

| Di(2-ethylhexyl) suberate (D2EHSub) | 9 ijcce.ac.ir | 3 |

| Di(2-ethylhexyl) dodecanedioate (D2EHD) | 8 ijcce.ac.ir | 4 |

Integration and Reaction Mechanisms in Holographic Photopolymer Systems

This compound belongs to the class of ester plasticizers that are crucial additives in polymer science. While direct research specifically detailing the use of this compound in holographic photopolymer systems is limited in publicly available literature, its function can be understood by examining the role of similar plasticizers, such as other suberates and common esters, in these highly specialized applications. nih.govresearchgate.net

Photopolymer systems for holography are complex formulations designed to record high-fidelity, three-dimensional images by modulating their refractive index in response to coherent light patterns. researchgate.netgoogle.com These systems are typically solid films composed of a polymeric binder, one or more photopolymerizable monomers, a photoinitiator system, and often a plasticizer. google.com

Integration:

Reaction Mechanism:

The fundamental reaction in a holographic photopolymer is free-radical polymerization of monomer molecules, which is triggered by a photoinitiator upon exposure to a specific wavelength of light. researchgate.net The general process is as follows:

Initiation: A sensitizer (B1316253) dye absorbs photons from the holographic interference pattern (light and dark fringes) and transfers energy to an initiator, which then generates free radicals in the bright regions. researchgate.net

Polymerization: These free radicals initiate the polymerization of monomer molecules, converting them into polymer chains. researchgate.net

Diffusion and Refractive Index Modulation: The polymerization in the bright areas depletes the local monomer concentration. This creates a chemical potential gradient, causing unreacted monomers from the dark regions to diffuse into the bright regions, where they also polymerize. researchgate.net The plasticizer facilitates this crucial diffusion process. The migration of monomer and subsequent polymerization leads to a density difference and, consequently, a permanent modulation of the refractive index between the light and dark regions, thus recording the hologram. google.com

The plasticizer itself, such as this compound, is generally inert in this photochemical reaction. It acts as a physical medium, a lubricating agent at the molecular level, that lowers the glass transition temperature (Tg) of the polymer binder and ensures the necessary mobility for the reactive monomers to diffuse and form the holographic grating. researchgate.netrsc.org

Table 1: Typical Components of a Holographic Photopolymer System and the Role of the Plasticizer

| Component | Primary Function | Role of this compound (as Plasticizer) |

|---|---|---|

| Polymeric Binder | Provides the structural matrix for the film. | Reduces the binder's glass transition temperature (Tg), increasing chain mobility. |

| Photopolymerizable Monomer | Undergoes polymerization to record the refractive index change. | Facilitates the diffusion of monomer from dark to light regions during recording. |

| Photoinitiator System | Initiates the polymerization reaction upon light exposure. | Acts as a non-reactive medium, ensuring component compatibility and mobility. |

| Plasticizer | Modifies physical properties and facilitates component diffusion. | this compound serves this role by enhancing flexibility and acting as a molecular lubricant. |

Interactions with Biological and Engineered Materials

This compound is primarily used as a plasticizer, an additive designed to increase the flexibility, workability, and durability of polymeric materials. aksci.comsigmaaldrich.com Its interactions are therefore mainly with the engineered materials it is compounded with and, subsequently, with any biological systems that may come into contact with the final product.

Interactions with Engineered Materials:

The principal engineered material with which this compound interacts is Poly(vinyl chloride) (PVC). kinampark.com PVC in its unplasticized form is rigid and brittle. The incorporation of a plasticizer like this compound transforms it into a flexible and versatile material suitable for a vast range of applications. molecularcloud.org

The interaction mechanism is physical, not chemical. The plasticizer molecules intersperse themselves between the long PVC polymer chains. This disrupts the strong polymer-polymer intermolecular forces (van der Waals forces), effectively pushing the chains further apart. rsc.org This increased spacing, or "free volume," allows the polymer chains to slide past one another more easily, resulting in a significant decrease in the material's glass transition temperature (Tg) and an increase in its flexibility and softness. rsc.orgmdpi.com The effectiveness of a plasticizer is related to its compatibility with the polymer, which depends on factors like molecular weight and chemical structure, such as the presence of ester groups that can form weak bonds with the polymer matrix. mdpi.com

A critical aspect of this physical interaction is the potential for migration . Because the plasticizer is not covalently bonded to the polymer matrix, it can leach out of the material over time. kinampark.comoaepublish.com This migration can be accelerated by factors such as heat and contact with liquids, particularly nonpolar solvents like oils and fats. nih.govwikipedia.org The loss of plasticizer can lead to the embrittlement and cracking of the engineered material. researchgate.net

Interactions with Biological Materials:

The interaction of this compound with biological materials is typically a secondary consequence of its use in engineered materials, such as flexible PVC in food packaging or medical devices. researchgate.netresearchgate.net The primary interaction is the potential migration of the plasticizer from the polymer matrix into the biological system. oaepublish.com

When a plasticized material is in contact with biological fluids or tissues, leaching can occur. researchgate.net The low molecular weight and non-covalent bonding of ester plasticizers allow them to diffuse from the polymer and be absorbed by the contact medium. oaepublish.comresearchgate.net For instance, studies on the similar compound Bis(2-ethylhexyl) phthalate (DEHP) show it can leach from PVC packaging into fatty foods. wikipedia.org This process is governed by the principles of diffusion and the affinity of the plasticizer for the surrounding medium. oaepublish.comnih.gov The high octanol-water partition coefficient (logPoct/wat) of suberate esters indicates a strong preference for fatty or nonpolar environments over aqueous ones. chemeo.com

This migration represents a physical transfer of the compound from the engineered material to the biological material, which is a key consideration in the design of products for food contact or medical applications. kinampark.comresearchgate.net

Table 2: Selected Physical Properties of this compound

| Property | Value | Significance for Material Interaction |

|---|---|---|

| Molecular Formula | C24H46O4 | The size and structure influence its ability to fit between polymer chains. |

| Molecular Weight | 398.62 g/mol | Affects volatility and migration rate; higher weight can reduce migration. forgeway.com |

| Physical Form | Liquid (at 20°C) | Allows for easy blending with polymer resins during manufacturing. aksci.comsigmaaldrich.com |

| Flash Point | 180 °C | A measure of volatility, relevant for processing safety and permanence. sigmaaldrich.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 6.846 (Calculated) | Indicates high lipophilicity, suggesting a tendency to migrate into fatty or nonpolar media rather than water. chemeo.com |

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net This technique provides detailed information on the fluctuations and conformational changes of molecules, which is crucial for understanding the structure-property relationships of flexible molecules like Bis(2-ethylhexyl) suberate (B1241622). researchgate.net

The general workflow for an MD simulation involves several key steps:

System Preparation: An initial 3D structure of the Bis(2-ethylhexyl) suberate molecule is generated. This structure is then placed in a simulation box, often solvated with an appropriate solvent to mimic condensed-phase conditions. Ions may be added to neutralize the system and achieve a desired ionic strength. bonvinlab.org

Energy Minimization: The initial system's energy is minimized to remove any steric clashes or unfavorable geometries. bonvinlab.org

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure. This is often done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired experimental conditions. bonvinlab.org

Production Run: Once equilibrated, the simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory, which is a record of the atomic positions and velocities over time. bonvinlab.org

Analysis: The resulting trajectory is analyzed to extract information about the molecule's conformational landscape. galaxyproject.org

For this compound, with its flexible alkyl chains and ester groups, MD simulations can reveal the range of accessible conformations. Analysis of the simulation can quantify its structural dynamics through metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration. galaxyproject.org Cluster analysis can be performed on the trajectory to identify the most representative or populated conformations of the molecule. mdpi.com While specific MD studies on this compound are not prominent in the literature, the methodology has been successfully applied to understand the structure and dynamics of similar molecules, such as sodium bis(2-ethylhexyl)sulfosuccinate, where simulations provided detailed information on aggregate structure and stability. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. northwestern.edu These calculations can predict a wide range of molecular properties, including geometry, energy levels, electrical properties (like dipole moment), and reactivity, without the need for experimental data. northwestern.edu

For this compound, methods like Density Functional Theory (DFT) can be employed to:

Optimize Molecular Geometry: Determine the lowest-energy conformation (bond lengths, bond angles, and dihedral angles).

Analyze Molecular Orbitals: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Determine Charge Distribution: Calculate the partial atomic charges throughout the molecule. This helps identify electrophilic sites (regions susceptible to attack by nucleophiles) and nucleophilic sites (regions susceptible to attack by electrophiles). The ester carbonyl carbons in this compound, for example, would be expected to be electrophilic.

Predict Spectroscopic Properties: Simulate vibrational (IR, Raman) and NMR spectra to aid in experimental characterization.